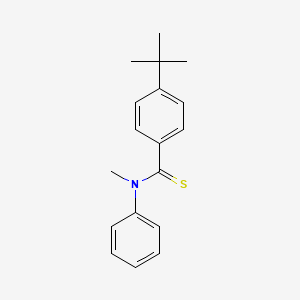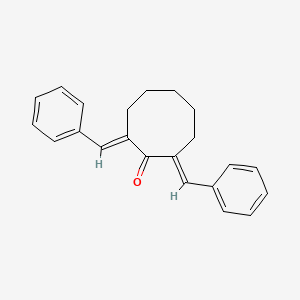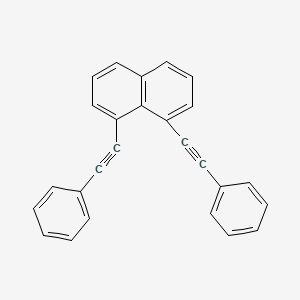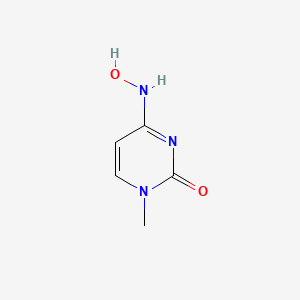
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by the presence of a hydroxyamino group at the fourth position and a methyl group at the first position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrimidin-2(1H)-one.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one involves its interaction with nucleic acids. The hydroxyamino group can form hydrogen bonds with nucleobases, potentially altering the structure and function of DNA or RNA. This interaction can affect various biological processes, including gene expression and replication.
Comparison with Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Hydroxy-2-methylpyrimidine
- 1-Methyl-4-nitropyrimidin-2(1H)-one
Comparison:
- 2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains an amino group instead of a hydroxyamino group.
- 4-Hydroxy-2-methylpyrimidine: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
- 1-Methyl-4-nitropyrimidin-2(1H)-one: Contains a nitro group instead of a hydroxyamino group, leading to different chemical properties and reactivity.
The uniqueness of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one lies in its hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
20541-50-8 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(hydroxyamino)-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-2-4(7-10)6-5(8)9/h2-3,10H,1H3,(H,6,7,9) |
InChI Key |
YCXWHDJWPFLJAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC1=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



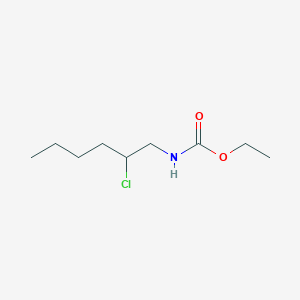
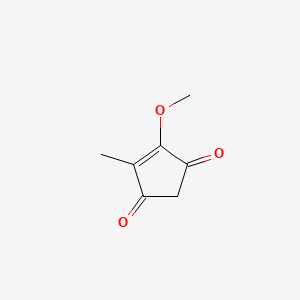
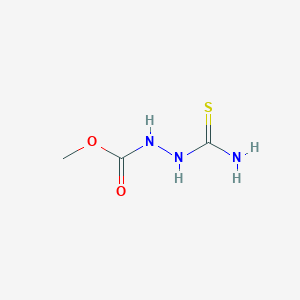

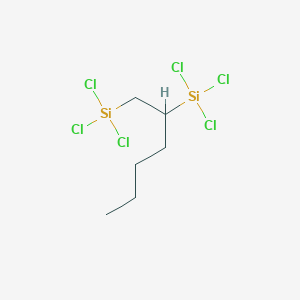
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
